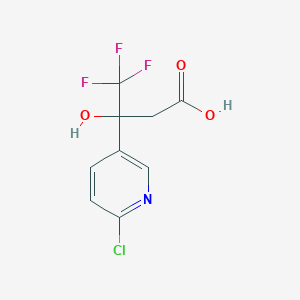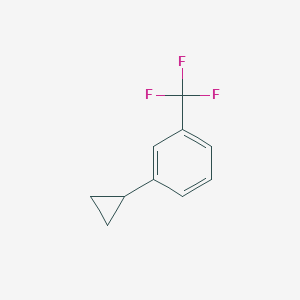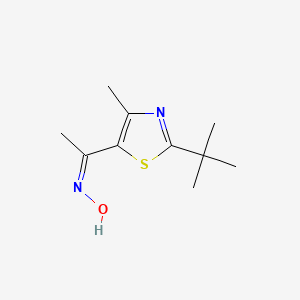
(1E)-1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanone oxime is a chemical compound with a unique structure that includes a thiazole ring substituted with tert-butyl and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanone oxime typically involves the reaction of 2-tert-butyl-4-methyl-1,3-thiazole-5-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is stirred at room temperature for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
(1E)-1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanone oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (1E)-1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanone oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, modulating their activity. The thiazole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can lead to changes in cellular pathways, influencing biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-butyl-4-methyl-1,3-thiazole-5-carbaldehyde: The precursor in the synthesis of the oxime.
2-tert-butyl-4-methyl-1,3-thiazole-5-amine: A reduction product of the oxime.
2-tert-butyl-4-methyl-1,3-thiazole-5-nitrile: An oxidation product of the oxime.
Uniqueness
(1E)-1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethanone oxime is unique due to its specific substitution pattern on the thiazole ring and the presence of the oxime group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H16N2OS |
|---|---|
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
(NZ)-N-[1-(2-tert-butyl-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H16N2OS/c1-6-8(7(2)12-13)14-9(11-6)10(3,4)5/h13H,1-5H3/b12-7- |
Clé InChI |
XJQHTPYTEOSMGK-GHXNOFRVSA-N |
SMILES isomérique |
CC1=C(SC(=N1)C(C)(C)C)/C(=N\O)/C |
SMILES canonique |
CC1=C(SC(=N1)C(C)(C)C)C(=NO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


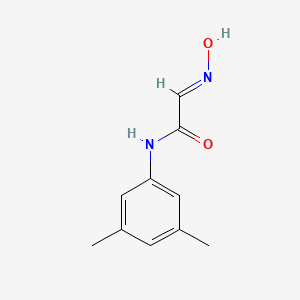
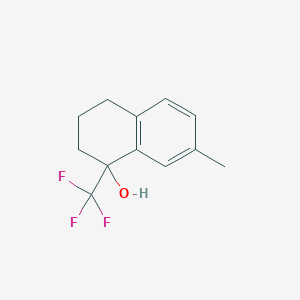
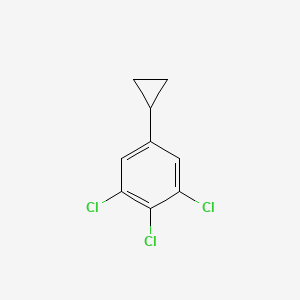
![1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B13707787.png)
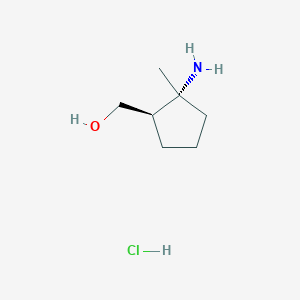
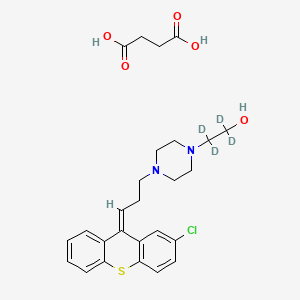
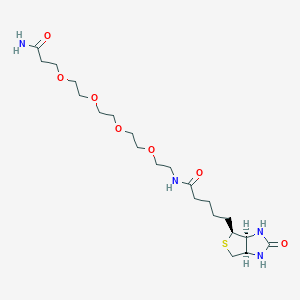
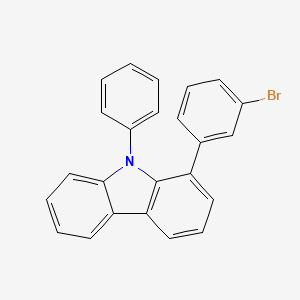
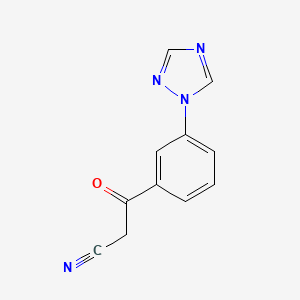
![Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate](/img/structure/B13707833.png)

